fasciospongine A
Description
Fasciospongine A is a sulfated sesterterpene alkaloid isolated from the marine sponge Fasciospongia sp. . Its structure, characterized by a fused polycyclic backbone with a sulfate ester group and an alkaloid moiety, was elucidated using NMR spectroscopy and high-resolution mass spectrometry (HRESIMS) . The compound exhibits notable bioactivity, including antiproliferative effects against human cancer cell lines (HePG-2, MCF-7, and HCT-116) and antibacterial activity against Gram-positive and Gram-negative strains . Its unique structural features, such as the sulfated sesterterpene scaffold, distinguish it from other marine-derived alkaloids.
Properties
Molecular Formula |
C30H47N3O5S |
|---|---|
Molecular Weight |
561.8 g/mol |
IUPAC Name |
[2-[2-[(1S,2S,4aR)-1,2,5,5-tetramethyl-2,3,4,4a,6,7-hexahydronaphthalen-1-yl]ethyl]-5-[1-[2-(1H-imidazol-5-yl)ethyl]-5-oxo-2H-pyrrol-4-yl]pentyl] hydrogen sulfate |
InChI |
InChI=1S/C30H47N3O5S/c1-22-10-11-26-27(9-6-15-29(26,2)3)30(22,4)16-12-23(20-38-39(35,36)37)7-5-8-24-13-17-33(28(24)34)18-14-25-19-31-21-32-25/h9,13,19,21-23,26H,5-8,10-12,14-18,20H2,1-4H3,(H,31,32)(H,35,36,37)/t22-,23?,26-,30-/m0/s1 |
InChI Key |
IAJOBCOCHZRJMA-CYPSKNEPSA-N |
Isomeric SMILES |
C[C@H]1CC[C@H]2C(=CCCC2(C)C)[C@@]1(C)CCC(CCCC3=CCN(C3=O)CCC4=CN=CN4)COS(=O)(=O)O |
Canonical SMILES |
CC1CCC2C(=CCCC2(C)C)C1(C)CCC(CCCC3=CCN(C3=O)CCC4=CN=CN4)COS(=O)(=O)O |
Synonyms |
fasciospongine A |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Fasciospongine A belongs to a family of sulfated sesterterpenes and alkaloids with shared biosynthetic origins but distinct functional modifications. Below is a detailed comparison with structurally and functionally analogous compounds:
Table 1: Key Structural and Bioactive Differences
Key Findings:
Structural Determinants of Bioactivity: The sulfate group in this compound is critical for its antiproliferative effects, as desulfated analogs (e.g., halisulfate derivatives) show reduced activity . The alkaloid moiety enhances selectivity against cancer cells compared to non-alkaloid sesterterpenes like halisulfate 7 .
Functional Trade-offs :
- Fasciospongine B, a deoxygenated analog, retains cytotoxicity but loses antibacterial efficacy, suggesting the 2-oxo group is vital for microbial targeting .
- 19-Oxothis compound’s ketone modification reduces cytotoxicity, possibly due to steric hindrance or altered binding affinity .
Comparative Bioactivity Profiles: this compound outperforms baculiferins in cancer cell inhibition but is less effective against Gram-negative bacteria . Halisulfate 7, while less cytotoxic, shows promise in non-oncological applications (e.g., antifungal therapy) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
